n-Octyl Phenyl Ether

Description

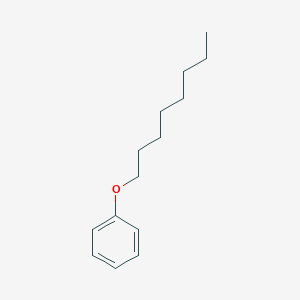

n-Octyl Phenyl Ether (CAS 1818-07-1), also known as phenyl octyl ether, is an organic compound with the molecular formula C₁₄H₂₂O and a molecular weight of 206.33 g/mol. Structurally, it consists of a phenyl group linked to an n-octyl chain via an ether bond. Key physical properties include a boiling point of 134°C at 6 mmHg, a density of 0.901 g/cm³, and a logP (octanol-water partition coefficient) of 4.42590, indicating significant hydrophobicity . It is primarily used as a solvent or intermediate in organic synthesis and specialty chemical production .

Properties

IUPAC Name |

octoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIRTVJRHUMMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061994 | |

| Record name | Octyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818-07-1 | |

| Record name | (Octyloxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (octyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (octyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Sodium phenoxide, prepared by deprotonating phenol with a strong base like sodium hydroxide, reacts with n-octyl bromide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The SN₂ mechanism facilitates the displacement of the bromide ion, forming this compound.

Key Conditions:

-

Temperature: 80–110°C under reflux.

-

Solvent: Anhydrous THF or DMSO to stabilize the phenoxide ion.

-

Molar Ratio: A 1:1.2 ratio of sodium phenoxide to n-octyl bromide ensures complete conversion.

Yield Optimization

Yields exceeding 70% are achievable with rigorous exclusion of moisture, which hydrolyzes the alkyl halide. For instance, substituting n-octyl iodide for bromide enhances reactivity due to iodide’s superior leaving-group ability, though at increased cost. Catalytic phase-transfer agents like tetrabutylammonium bromide further improve interfacial contact between aqueous and organic phases.

Grignard Reagent Alkylation

Adapting methodologies from analogous ether syntheses, the Grignard reagent approach offers an alternative pathway. This method involves alkylating a protected phenol derivative with n-octyl magnesium bromide.

Protection and Deprotection Strategy

To prevent undesired side reactions, the phenolic hydroxyl group is first protected. Trityl chloride (TrCl) in the presence of 4-dimethylaminopyridine (DMAP) forms a trityl ether, shielding the oxygen during subsequent reactions. The protected phenol then undergoes alkylation with n-octyl magnesium bromide in THF at 110–120°C, followed by catalytic hydrogenation (10% Pd/C in MeOH/EtOAc) to remove the trityl group.

Example Protocol:

-

Grignard Reagent Synthesis: Bromooctane reacts with magnesium in anhydrous THF under nitrogen, yielding n-octyl magnesium bromide.

-

Alkylation: The trityl-protected phenol reacts with the Grignard reagent at 110°C for 4 hours.

-

Deprotection: Hydrogenolysis cleaves the trityl group, affording this compound in 75% yield.

Challenges and Solutions

-

Moisture Sensitivity: Grignard reagents require strictly anhydrous conditions.

-

Byproduct Formation: Excess Grignard reagent may lead to diaryl ethers, mitigated by stoichiometric control.

Comparative Analysis of Synthesis Methods

| Parameter | Williamson Synthesis | Grignard Alkylation |

|---|---|---|

| Yield | 70–85% | 70–75% |

| Reaction Time | 4–6 hours | 6–8 hours |

| Cost | Moderate | High (Grignard reagents) |

| Scalability | Excellent | Moderate (moisture sensitivity) |

| Byproducts | Diaryl ethers | Trityl ether residues |

The Williamson method is preferred for large-scale production due to its simplicity and lower cost. Conversely, the Grignard approach suits laboratories equipped for moisture-free syntheses, particularly when functional group compatibility necessitates protection.

Industrial Applications and Scale-Up Considerations

Industrial production of this compound prioritizes the Williamson synthesis for its operational simplicity. Key scale-up challenges include:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: n-Octyl Phenyl Ether can undergo oxidation reactions, especially at the alkyl chain, leading to the formation of alcohols, aldehydes, and carboxylic acids.

Reduction: Reduction reactions are less common for ethers, but under specific conditions, the phenyl ring can be hydrogenated to form cyclohexyl derivatives.

Substitution: The ether linkage in octyl phenyl ether is relatively stable, but under acidic conditions, it can undergo cleavage to form phenol and octanol.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with a palladium catalyst.

Acidic Conditions: Hydrochloric acid, sulfuric acid.

Major Products Formed:

Oxidation: Octanol, octanal, octanoic acid.

Reduction: Cyclohexyl derivatives.

Substitution: Phenol, octanol.

Scientific Research Applications

Drug Delivery Systems

n-Octyl phenyl ether has been investigated for its potential in drug delivery systems. A notable study focused on porous octyl-dextran microspheres as drug carriers. The findings indicated that the encapsulation efficiency of doxorubicin (DOX) increased with the microsphere-to-drug ratio, showcasing a maximum drug-loading efficiency of 10.20% when the ratio was 4:1. The release rate of DOX was also positively correlated with drug content and porosity of the microspheres, which suggests that this compound can enhance the efficacy of controlled drug release systems .

Surfactants in Industrial Applications

This compound is widely used as a nonionic surfactant in various formulations, including detergents and emulsifiers. It serves as a wetting agent and is employed in textile processing and cleaning agents. Specifically, polyethylene glycol tert-octyl phenyl ether is utilized for solubilizing membrane proteins during the isolation of membrane-protein complexes, demonstrating its significance in biochemical applications .

Table: Applications of this compound as a Surfactant

| Application Area | Specific Use | Concentration Range |

|---|---|---|

| Detergents | Cleaning agents | ≤5% |

| Textile Industry | Dye color improver | Varies |

| Cosmetics | Emulsifiers and stabilizers | 0.0008–25% |

| Agricultural Products | Surfactants for pesticide formulations | Varies |

Environmental Studies

Research has highlighted the role of this compound in environmental chemistry, particularly concerning its degradation products and effects on aquatic life. Studies indicate that octylphenol ethoxylates (OPEs), derivatives of this compound, are prevalent in wastewater and can lead to endocrine disruption in aquatic organisms .

Case Study: Toxicity Assessment

A toxicity assessment revealed that exposure to formulations containing polyethylene glycol mono(octylphenyl)ether resulted in significant respiratory irritancy in laboratory mice at higher concentrations (118 mg/m³). This underscores the need for careful handling and evaluation of safety protocols when using such compounds in industrial applications .

Industrial Manufacturing

In industrial settings, this compound is utilized as a solvent and processing aid due to its effective solubilizing properties. It plays a crucial role in the production of various chemicals and formulations, enhancing the performance of products ranging from coatings to adhesives.

Mechanism of Action

Mechanism of Action: n-Octyl Phenyl Ether exerts its effects primarily through its surfactant properties. The hydrophobic octyl group interacts with hydrophobic regions of molecules, while the phenyl group can interact with aromatic systems. This dual interaction allows it to solubilize hydrophobic compounds and disrupt lipid membranes.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Dialkyl Ethers: Di-n-octyl Ether

- Structure : Di-n-octyl Ether (CAS 629-82-3) is a symmetrical dialkyl ether with the formula C₁₆H₃₄O and a higher molecular weight (242.45 g/mol ) compared to n-Octyl Phenyl Ether .

- However, this compound’s phenyl group enhances its hydrophobicity (logP = 4.43) compared to dialkyl ethers, which generally have lower logP values .

- Applications : Di-n-octyl Ether is used as a solvent and in organic synthesis, whereas this compound’s aromaticity makes it suitable for applications requiring compatibility with aromatic systems .

Phenolic Ethers: 4-n-Octyloxyphenol

- Structure: 4-n-Octyloxyphenol (CAS 1806-26-4) features a phenolic -OH group para to the octyloxy chain, distinguishing it from this compound .

- Reactivity: The phenolic -OH group in 4-n-Octyloxyphenol makes it reactive in acid-base and electrophilic substitution reactions, unlike the chemically inert ether bond in this compound .

- Applications: 4-n-Octyloxyphenol is used in polymer stabilization and UV absorbers, while this compound serves as a non-reactive solvent .

Ethoxylated Derivatives: Octylphenol Ethoxylates (OPEOs)

- Structure: OPEOs, such as Polyethylene Glycol Octylphenyl Ether (CAS 9002-93-1), incorporate ethylene oxide (EO) units, resulting in variable hydrophilicity (e.g., Octoxynol-11 has 11 EO units) .

- Physical Properties: OPEOs exhibit lower logP values and higher water solubility compared to this compound due to ethoxylation. For example, Octoxynol-11 has a molecular weight range of 426–646 g/mol (depending on EO units) and functions as a surfactant .

- Environmental Impact : OPEOs are persistent in aquatic environments and act as endocrine disruptors, whereas this compound’s environmental behavior is less documented but may pose bioaccumulation risks due to its high logP .

Vinyl Ethers: Octyl Vinyl Ether

- Structure : Octyl Vinyl Ether (CAS 929-62-4) contains a vinyl group, making it reactive in polymerization and photochemical reactions, unlike the stable ether bond in this compound .

- Applications: Used in polymer chemistry and adhesives, its reactivity contrasts with this compound’s role as a non-polymerizing solvent .

Biological Activity

n-Octyl phenyl ether, also known as octylphenol ethoxylate (OPE), is a compound widely used in various industrial applications, including as a surfactant and emulsifier. Its biological activity has been the subject of numerous studies, particularly concerning its effects on human health and the environment. This article presents an overview of the biological activity of this compound, including its toxicity, endocrine-disrupting properties, and potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 9036-19-5

- Molecular Weight : 294.432 g/mol

- Structure : Composed of an octyl group attached to a phenyl ether backbone.

Acute Toxicity

Studies have demonstrated that this compound exhibits varying degrees of toxicity depending on exposure levels. A respiratory irritancy study indicated that exposure to high concentrations led to significant pulmonary irritation in test subjects (mice) . The study showed:

| Concentration (mg/m³) | Effect on Respiratory Rate |

|---|---|

| 12 | 3.4% decrease |

| 22 | 4.4% decrease |

| 51 | 12.5% decrease |

| 118 | 33.6% decrease |

| 134 | 58.0% decrease |

Endocrine Disruption

This compound has been classified as an endocrine disruptor by the European Chemicals Agency (ECHA). It is associated with reproductive toxicity and developmental effects in laboratory studies . For instance, a developmental study on pregnant rats exposed to octoxynol-9 showed significant adverse effects at certain dosages .

Antimicrobial Properties

Recent research has indicated that derivatives of this compound possess antimicrobial properties. For example, compounds with similar structural features demonstrated significant antibacterial activity against various strains of bacteria, including resistant enterococci . The lipophilicity of the side chain was found to influence antibacterial efficacy, suggesting that modifications to the structure could enhance biological activity.

Cytotoxicity

The cytotoxic effects of this compound have been explored in various studies. While some derivatives showed promising antibacterial properties, they also exhibited cytotoxicity that was not strictly correlated with their antibacterial activity . This highlights the complexity of evaluating the safety and efficacy of compounds in this class.

Case Studies

- Study on Antibacterial Activity : A series of experiments evaluated the antibacterial effects of octyl phenyl ether derivatives against Enterococcus faecalis. The results indicated that certain modifications significantly enhanced bactericidal properties while maintaining lower cytotoxicity levels .

- Developmental Toxicity Study : In a study where pregnant rats were administered varying doses of octoxynol-9, it was observed that higher doses resulted in developmental delays and reproductive issues . This study underscores the potential risks associated with exposure during critical periods of development.

Q & A

Q. What are the key physicochemical properties of n-Octyl Phenyl Ether relevant to experimental design?

this compound (CAS 1818-07-1) has a molecular weight of 206.32 g/mol, boiling point of 134°C at 6 mmHg, and density of 0.901 g/cm³. Its logP value (4.425) indicates high hydrophobicity, making it suitable for partitioning in biphasic systems or as a non-polar solvent. The refractive index (1.487) and vapor pressure (0.0±0.6 mmHg) are critical for optimizing reaction conditions, such as distillation or phase-separation protocols .

Q. What safety protocols are essential when handling this compound in laboratory settings?

OSHA guidelines recommend using local exhaust ventilation, nitrile gloves, and protective clothing to avoid skin contact. Immediate post-exposure washing and routine air sampling (per OSHA 1910.1020) are mandatory. Training on hazard communication (e.g., Right-to-Know Act) and emergency response to spills or inhalation exposure is critical .

Q. How can researchers verify the purity of this compound before use?

Purity assessment requires gas chromatography (GC) with flame ionization detection or HPLC-UV, calibrated against certified reference standards. For trace impurities, GC-MS is recommended. Pre-treatment steps, such as filtration or drying over molecular sieves, may be necessary to remove moisture or particulates .

Advanced Research Questions

Q. How does the logP value of this compound influence its application in biphasic catalytic systems?

The logP of 4.425 suggests preferential partitioning into organic phases, making it ideal for stabilizing hydrophobic catalysts (e.g., transition-metal complexes) in aqueous-organic biphasic reactions. For example, in enzymatic hydrolysis studies, its hydrophobicity enhances substrate solubility in microemulsion gels while maintaining enzyme activity .

Q. What methodological considerations are critical when studying this compound’s phase behavior in surfactant mixtures?

Polarized light microscopy and small-angle X-ray scattering (SAXS) are key for analyzing liquid crystal formation. Temperature-controlled rheology can assess viscosity changes in polyoxyethylene-based surfactant blends. Conflicting solubility data (e.g., in alcohols or ethers) should be resolved through systematic solubility testing under controlled humidity and temperature .

Q. How can structural analogs like Triton X-100 inform the use of this compound in membrane protein solubilization?

While Triton X-100 (polyoxyethylene derivative) is widely used for protein solubilization, this compound’s lack of ethoxylation reduces micelle size, potentially improving compatibility with ion-exchange chromatography. Comparative studies using size-exclusion chromatography and circular dichroism can optimize detergent-protein ratios .

Q. What advanced techniques characterize the stability of this compound under oxidative or thermal stress?

Accelerated stability studies using thermogravimetric analysis (TGA) and FTIR spectroscopy can monitor degradation products (e.g., phenolic oxides). NMR-based tracking of proton environments under varying pH or temperature conditions reveals structural integrity. For oxidative pathways, LC-MS identifies breakdown products like phenyl radicals or octanol derivatives .

Q. How do regulatory restrictions on ethoxylated analogs impact research on this compound derivatives?

Ethoxylated octylphenols (e.g., OPEOs) are restricted under OSPAR due to endocrine-disrupting metabolites. Researchers must avoid ethoxylation steps unless justified by low environmental persistence. Alternatives include synthesizing non-ionic derivatives with biodegradable linkers (e.g., ester groups) and validating eco-toxicity via Daphnia magna assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.